molecular formula C7H8N2O3 B8732539 (4-Methyl-5-nitropyridin-2-yl)methanol

(4-Methyl-5-nitropyridin-2-yl)methanol

Cat. No.: B8732539
M. Wt: 168.15 g/mol
InChI Key: DCKIZMRDMKCGNI-UHFFFAOYSA-N
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Description

(4-Methyl-5-nitropyridin-2-yl)methanol is a versatile nitropyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. This compound is part of the nitropyridine class, which are recognized as convenient and readily available precursors for constructing a wide range of mono- and polynuclear heterocyclic systems demonstrating diverse biological activities . The nitro and hydroxymethyl functional groups on the pyridine ring make it an ideal scaffold for further chemical modifications, enabling the synthesis of complex target molecules. Researchers utilize this compound as a key building block in the development of potential therapeutic agents, including inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3) . Its structural features are particularly valuable in multicomponent reactions, such as the Hantzsch synthesis, for creating unsymmetrical 4-methyl-substituted 5-nitropyridine derivatives that are otherwise difficult to access . The compound's utility extends to the exploration of various biological targets, contributing to research in antitumor, antiviral, and anti-neurodegenerative agent development . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

(4-methyl-5-nitropyridin-2-yl)methanol

InChI

InChI=1S/C7H8N2O3/c1-5-2-6(4-10)8-3-7(5)9(11)12/h2-3,10H,4H2,1H3

InChI Key

DCKIZMRDMKCGNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

Key structural analogs include:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
(4-Methyl-5-nitropyridin-2-yl)methanol Methyl (4), Nitro (5), Methanol (2) -NO₂, -CH₃, -CH₂OH 168.15 (calculated) Potential synthon for drug discovery
(4-Chloro-5-fluoropyridin-2-yl)methanol Chloro (4), Fluoro (5), Methanol (2) -Cl, -F, -CH₂OH 161.56 Halogenated analog; higher lipophilicity
(4-Methoxypyridin-2-yl)-methanol Methoxy (4), Methanol (2) -OCH₃, -CH₂OH 139.14 (calculated) Electron-rich ring; solubility enhancer
Thiophen-2-yl(2,4,6-trimethyl-5-nitropyridin-3-yl)methanone Methyl (2,4,6), Nitro (5), Thiophene -NO₂, -CH₃, -CO-thiophene 316.39 High yield (80%); solid (mp 66–68°C)

Key Observations :

  • Electron Effects: The nitro group in this compound increases ring electron deficiency, enhancing susceptibility to nucleophilic substitution compared to methoxy or halogenated analogs .
  • Lipophilicity : Halogenated analogs (e.g., chloro/fluoro derivatives) exhibit higher lipophilicity than the nitro-methyl analog, impacting bioavailability .
  • Synthetic Utility: Ketone derivatives (e.g., thiophene-methanone) demonstrate higher melting points and yields due to crystalline stability, whereas hydroxymethyl derivatives may prioritize solubility .

Reactivity and Functionalization

  • Hydroxymethyl Group: The -CH₂OH group in this compound can be oxidized to a carboxylic acid or esterified, similar to analogs like (4-Methoxypyridin-2-yl)-methanol .
  • Nitro Group Reduction : Unlike halogenated analogs, the nitro group can be reduced to an amine, enabling coupling reactions (e.g., amide formation as in ’s SI10 compound) .

Physicochemical Properties

Property This compound (4-Chloro-5-fluoropyridin-2-yl)methanol Thiophen-2-ylmethanone Derivative
Molecular Weight 168.15 161.56 316.39
Polarity High (due to -NO₂ and -CH₂OH) Moderate (halogens vs. -CH₂OH) Low (ketone group)
Melting Point Not reported Not reported 66–68°C
Synthetic Yield Not reported Not reported 80%

Preparation Methods

Platinum-Catalyzed Hydrogenation of Nitro-N-Oxide Precursors

A high-yield route involves hydrogenating nitro-N-oxide intermediates. For example, nitro-N-oxide (3) is reduced using a platinum-vanadium catalyst (1% Pt + 2% V on carbon) under hydrogen atmosphere in methanol. This method achieves 84% yield over two steps, with purity exceeding 99%.

Reaction Conditions

  • Catalyst: Pt/V on carbon

  • Solvent: Methanol

  • Temperature: 160–200°C (autoclave)

  • Pressure: 12.5 bar

Mechanistic Insight
The nitro group is selectively reduced to an amine, while the pyridine ring remains intact. Side reactions, such as dehalogenation, are minimized using protic solvents like methanol.

Nucleophilic Substitution with Potassium Hydroxide

Alkaline Hydrolysis of Chlorinated Precursors

Chloromethyl intermediates, such as 2-chloro-4-methyl-5-nitropyridine, undergo hydrolysis with potassium hydroxide (KOH) in methanol. In an autoclave at 180°C for 16 hours, this method yields 83.1% of the target alcohol.

Typical Procedure

  • Combine 4.0 g of 2-chloro-4-methyl-5-nitropyridine with 40 mL methanol.

  • Add 12.5 g KOH and heat at 180°C under 12.5 bar pressure.

  • Cool, filter, and recrystallize with methanol.

Safety Notes

  • Explosion risks necessitate inert gas handling (N₂/Ar).

  • Moisture-sensitive intermediates require anhydrous conditions.

Oxidation of Methyl-Substituted Pyridines

Chromium Trioxide-Mediated Oxidation

2-Chloro-4-methyl-5-nitropyridine is oxidized using chromium trioxide (CrO₃) in sulfuric acid, followed by esterification and reduction. The methyl group is oxidized to a carboxylic acid, which is subsequently esterified and reduced to the alcohol.

Stepwise Process

  • Oxidation : Treat 5.13 g substrate with CrO₃ (9.81 g) in H₂SO₄ at 0°C → 2-chloro-5-nitroisonicotinic acid.

  • Esterification : React with TMS-diazomethane in methanol/chloroform → methyl ester.

  • Reduction : Hydrogenate over 10% Pd/C → target alcohol (95% yield).

Advantages

  • Tolerates electron-withdrawing nitro groups.

  • Scalable to multi-gram quantities.

Guanidinium Nitrate Intermediate Route

Cyclization via Guanidine Derivatives

A Chinese patent (CN104341387A) describes forming N-(2-methyl-5-nitrophenyl)guanidinium nitrate from 2-amino-4-nitrotoluene. Subsequent reflux with cyanamide in propanol yields the guanidinium intermediate, which is hydrolyzed to the alcohol.

Key Data

  • Yield: 54% after recrystallization.

  • Purity: >99% (HPLC).

  • Conditions: 24-hour reflux in propanol.

Challenges

  • Requires strict pH control to avoid byproducts.

  • High-temperature reflux increases explosion risks.

Hazard MitigationProtocolsSource
Moisture SensitivityStore under inert gas (N₂/Ar) with desiccants.
Explosion RisksAvoid sparks/open flames; use explosion-proof equipment.
Skin/Eye ExposureImmediate washing with soap/water; use PPE (gloves, face shields).
Environmental ContaminationCollect spills using non-sparking tools; dispose via approved facilities.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Catalytic Hydrogenation84%HighModerate
Alkaline Hydrolysis83.1%ModerateLow
Chromium Oxidation95%LowHigh
Guanidinium Route54%LowModerate

Optimal Choice : Catalytic hydrogenation balances yield and scalability for industrial applications .

Q & A

Q. What are the established synthetic routes for (4-Methyl-5-nitropyridin-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves nitration and functional group transformations. For example, a pyridine precursor (e.g., 4-methylpyridin-2-yl methanol) undergoes nitration at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product. Yields (~60–75%) depend on stoichiometric ratios and temperature control during nitration .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : The hydroxymethyl group (2-position) appears as a singlet (~4.6 ppm for -CH₂OH), while the nitro group deshields adjacent protons (e.g., 8.5–9.0 ppm for pyridine-H) .
  • IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -OH (~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 183.16) align with the molecular formula C₇H₈N₂O₃ .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of nitro-aromatic compounds like this compound?

Discrepancies in antimicrobial or enzyme inhibition studies may arise from assay conditions (e.g., pH, solvent polarity) or impurities. For example:

  • Solvent Effects : Aqueous vs. DMSO solutions can alter compound solubility and bioavailability, impacting MIC values against E. coli .
  • Purity Checks : HPLC analysis (>95% purity) ensures observed activities are compound-specific rather than artifact-driven .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers. The nitro group at C5 stabilizes negative charge buildup during nucleophilic attack at C2 or C6, favoring SNAr mechanisms. Activation energies correlate with experimental reaction rates in ethanolamine substitutions .

Q. What experimental designs optimize the compound’s application in metal-organic frameworks (MOFs)?

  • Coordination Studies : The hydroxymethyl group acts as a ligand for transition metals (e.g., Cu²⁺). Titration experiments (UV-Vis, EPR) determine binding constants (logK ≈ 3.5–4.0) .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C), guiding MOF synthesis conditions .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of derivatives?

  • Step Optimization : Reductive amination of the nitro group (e.g., H₂/Pd-C) requires strict anhydrous conditions to prevent byproduct formation .
  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C vs. Raney Ni) affect selectivity in hydrogenation steps .

Q. What in vitro assays are suitable for evaluating the compound’s neuroprotective potential?

  • Cell Models : SH-SY5Y neuronal cells treated with oxidative stress inducers (H₂O₂) assess viability via MTT assays.
  • Mechanistic Probes : Western blotting for apoptosis markers (Bax/Bcl-2 ratio) and ROS scavenging assays (DCFH-DA) clarify pathways .

Key Considerations for Researchers

  • Toxicity Screening : While not FDA-approved, preliminary cytotoxicity assays (e.g., HepG2 cells) are mandatory before in vivo testing .
  • Regulatory Compliance : Adhere to ethical guidelines for handling nitro-aromatics (e.g., waste disposal protocols) .

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